molecular formula C11H16ClNO3S B2910296 N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide CAS No. 1798512-09-0

N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide

Cat. No.: B2910296
CAS No.: 1798512-09-0
M. Wt: 277.76
InChI Key: UBHQJNNVXLXPCL-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of N-substituted sulfonamide derivatives, which have been investigated for their potential to modulate glutamate receptors in the central nervous system . Compounds within this structural family are known to act as glutamate receptor potentiators, making them valuable research tools for studying neurological and psychiatric conditions . The specific structure of this compound, featuring a 3-chlorophenyl group and a methoxypropyl chain linked to a methanesulfonamide functional group, is designed to interact with specific biological targets. Researchers utilize this and related sulfonamides in preclinical studies to explore mechanisms relevant to the development of novel therapeutic agents for a range of disorders, including cognitive impairments, neurodegenerative diseases, and movement disorders . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-11(16-2,8-13-17(3,14)15)9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHQJNNVXLXPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide typically involves the reaction of 3-chlorophenylmethanesulfonyl chloride with 2-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Anti-Inflammatory Sulfonamide Derivatives (Benzothieno[3,2-d]pyrimidinones)

highlights benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes (NCTC 2544) and monocyte-macrophages (J774) .

Compound ID Key Substituent Biological Activity (IC50 or % Inhibition)
1 1,3-dimethyl-2,4-dioxo-thioether COX-2 inhibition (~70%), PGE2 suppression
4 2,4-nitrophenylthio ICAM-1 reduction (~60%)
8 Cyclohexylthio IL-8 suppression (~50%)

Comparison with Target Compound :

  • Structural Differences: The target compound lacks the benzothieno[3,2-d]pyrimidinone core but shares the methanesulfonamide group.
  • Functional Implications : The 3-chlorophenyl group in the target may mimic electron-withdrawing substituents (e.g., nitro in compound 4), enhancing target binding. However, the absence of a fused heterocyclic core may reduce COX-2 selectivity compared to derivatives .

Benzothiazole Derivatives with 3-Chlorophenyl Moieties

describes benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide) with structural similarities to the target compound .

Compound Core Structure Key Substituents
Target Compound Methoxypropyl-sulfonamide 3-Chlorophenyl, methoxypropyl
N-(6-methoxybenzothiazole-2-yl)-... Benzothiazole 3-Chlorophenyl, methoxy

Comparison :

  • The benzothiazole core in compounds may improve metabolic stability compared to the target’s aliphatic chain.
  • The 3-chlorophenyl group is retained in both, suggesting shared interactions with hydrophobic enzyme pockets.

Methanesulfonamide Derivatives with Halogenated Aromatic Groups

lists compounds like N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (BP 27790) and N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide, which feature sulfonamide groups attached to halogenated aromatic systems .

Compound (ID) Aromatic Substituent Additional Functional Groups
Target Compound 3-Chlorophenyl Methoxypropyl
BP 27790 4-(2-Chloroacetyl)phenyl Chloroacetyl
N-[4-(4-Fluoro-phenyl)... 4-Fluorophenyl Formyl, isopropyl

Comparison :

  • The chloroacetyl group in BP 27790 may increase reactivity, whereas the target’s methoxypropyl chain likely enhances solubility.
  • Fluorine substituents (e.g., in pyrimidines) typically improve bioavailability, but the target’s chlorine may offer stronger electron-withdrawing effects for enzyme inhibition .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Bioactivity Reference
Benzothieno[3,2-d]pyrimidinones Fused heterocycle Varied thioethers COX-2/iNOS inhibition
Benzothiazoles Benzothiazole 3-Chlorophenyl, methoxy Unspecified (Patent)
Halogenated sulfonamides Diverse aromatic systems Chloroacetyl, fluoro Unspecified (Catalog)

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies, supported by diverse research findings.

This compound is synthesized through various organic reactions involving methanesulfonamide derivatives. The unique structure of this compound, particularly the chlorophenyl and methoxypropyl groups, contributes to its biological activity. The compound's molecular formula is C₁₄H₁₈ClN₃O₂S, with a molecular weight of approximately 319.83 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor, affecting pathways related to inflammation and pain modulation:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially making it useful in treating conditions like arthritis.
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing pain perception and mood regulation.

Antiinflammatory and Analgesic Effects

Research indicates that this compound exhibits antiinflammatory and analgesic properties. Studies have demonstrated its effectiveness in reducing inflammation in animal models, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line Tested IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
HeLa (Cervical)4.8Inhibition of cell cycle progression
A549 (Lung)6.0Activation of caspase pathways

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Inflammatory Response :
    • A study conducted on rats revealed that administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation Study :
    • In vitro studies using human cancer cell lines showed that this compound inhibited cell growth more effectively than standard chemotherapeutic agents at comparable concentrations.
  • Neuroprotective Effects :
    • Research investigating neuroprotective properties indicated that the compound could mitigate neuronal damage in models of oxidative stress, suggesting possible applications in neurodegenerative diseases.

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